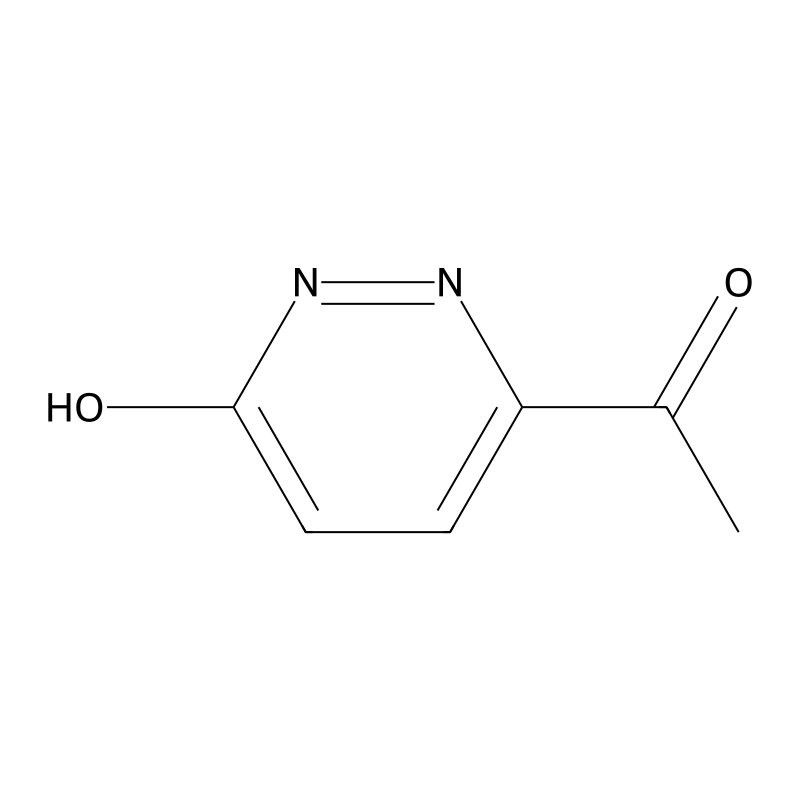

6-Acetylpyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Pyridazinones have been found to exhibit a wide range of pharmacological activities . They have been described in a large number of research articles and patents, and several drugs based on its nucleus have come into light .

- Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

- For example, the compounds belonging to 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were evaluated for analgesic and anti-inflammatory activities using carrageenan-induced writhing and rat paw edema tests .

Pharmacology

Agrochemicals

- Pyridazinones have been demonstrated to possess antipyretics, anti-inflammatory and analgesic properties .

- For instance, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have been reported as analgesic and anti-inflammatory agents . One of these compounds exhibited more potent analgesic activity than aspirin .

Antipyretics, Anti-inflammatory and Analgesic

Antidepressant and Anxiolytic

Antidiabetic and Antihypertensive

Anticancer

6-Acetylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazin-3(2H)-one family, characterized by a pyridazine ring with an acetyl group at the 6-position. This compound exhibits an electron-deficient nature, making it reactive towards electrophiles. The acetyl group enhances its solubility and may influence its biological activity, positioning it as a candidate for various applications in medicinal chemistry.

The chemical reactivity of 6-acetylpyridazin-3(2H)-one is primarily attributed to the functional groups present on the pyridazine ring. Key reactions include:

- Electrophilic Substitution: The nitrogen atoms in the pyridazine ring can undergo electrophilic substitution, allowing for the introduction of various substituents.

- Condensation Reactions: The acetyl group can participate in condensation reactions with nucleophiles, leading to the formation of diverse derivatives.

- Hydrohydrazination: This compound can also engage in hydrohydrazination reactions, facilitating the synthesis of more complex structures.

6-Acetylpyridazin-3(2H)-one has garnered attention for its potential biological activities. Studies suggest that compounds within this class may act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes and various diseases, such as asthma and chronic obstructive pulmonary disease. The structural features of 6-acetylpyridazin-3(2H)-one may contribute to its selectivity and efficacy in targeting specific biological pathways.

The synthesis of 6-acetylpyridazin-3(2H)-one can be achieved through several methods:

- Starting from Pyridazine Derivatives: Acetylation of suitable pyridazine derivatives using acetic anhydride or acetyl chloride under basic conditions.

- Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyridazin-3(2H)-one framework, followed by acetylation.

- Multi-step Synthetic Routes: Employing domino reactions that combine multiple steps into one sequence to enhance efficiency and yield.

6-Acetylpyridazin-3(2H)-one has potential applications in various fields:

- Medicinal Chemistry: As a candidate for drug development targeting inflammatory diseases due to its PDE4 inhibitory activity.

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

- Research: Investigated for its role in understanding biochemical pathways related to inflammation and other diseases.

6-Acetylpyridazin-3(2H)-one shares structural similarities with other compounds in the pyridazin-3(2H)-one family, but its unique acetyl substitution distinguishes it from others. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(tert-Butoxy)pyridazin-3(2H)-one | tert-butoxy group at position 5 | Enhanced solubility and reactivity |

| 1,2-Benzisothiazol-3(2H)-one | Benzisothiazole framework | Diverse biological roles |

| 4-Acetylpyridazin-3(2H)-one | Acetyl group at position 4 | Different position affects reactivity |

The presence of the acetyl group in 6-acetylpyridazin-3(2H)-one not only enhances its solubility but also potentially modulates its biological activity compared to these other compounds, making it a notable candidate for further pharmacological exploration.